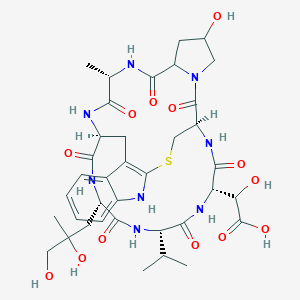

Phallacidine

Vue d'ensemble

Description

. It is part of the phallotoxin family, which also includes phalloidin. Phallacidin binds specifically to filamentous actin (F-actin) in cells, stabilizing the actin filaments and preventing their depolymerization . This unique property makes it a valuable tool in scientific research, particularly in the study of the cytoskeleton.

Applications De Recherche Scientifique

Phallacidin is widely used in scientific research due to its ability to bind specifically to F-actin. Some of its applications include:

Cell Biology: Used to stain and visualize actin filaments in fixed and permeabilized cells.

Biochemistry: Employed in studies of actin dynamics and cytoskeletal organization.

Medicine: Investigated for its potential use in targeting actin filaments in cancer cells.

Industry: Utilized in the development of diagnostic assays for detecting actin-related abnormalities.

Mécanisme D'action

Target of Action

Phallacidin, a bicyclic heptapeptide isolated from the deadly Amanita phalloides mushroom , primarily targets filamentous actin (F-actin) . Actin is a highly conserved protein that forms microfilaments, playing a crucial role in maintaining cell structure and enabling cell movement .

Mode of Action

Phallacidin binds to F-actin with high affinity, effectively preventing the depolymerization of actin fibers . It binds specifically at the interface between F-actin subunits, locking adjacent subunits together . This interaction stabilizes the actin filaments and disrupts the dynamic balance of polymerization and depolymerization between F-actin and myosin .

Biochemical Pathways

The binding of phallacidin to F-actin disrupts the normal function of the actin cytoskeleton . The actin cytoskeleton is involved in various cellular processes, including intracellular transport, cytokinesis, cell motility, polarity, and cell shape . By stabilizing F-actin, phallacidin can disrupt these processes, leading to cellular dysfunction.

Pharmacokinetics

It’s known that phallacidin is lethal when injected into the bloodstream . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of phallacidin.

Result of Action

The major symptom of phallacidin poisoning is acute hunger due to the destruction of liver cells . At the cellular level, the stabilization of F-actin by phallacidin can lead to changes in cell shape and impaired cell movement . In addition, phallacidin can disrupt various cellular processes that rely on the normal function of the actin cytoskeleton .

Action Environment

The action of phallacidin can be influenced by various environmental factors. For instance, phallacidin is water-soluble, which allows for convenient labeling, identifying, and quantitating of F-actin in different environments such as tissue sections, cell cultures, and cell-free experiments . .

Analyse Biochimique

Biochemical Properties

Phallacidin has been shown to inhibit F-actin degradation by proteolytic enzymes, including trypsin and α-chymotrypsin . This interaction with F-actin and other biomolecules is crucial for its biochemical role. The nature of these interactions is primarily inhibitory, preventing the breakdown of F-actin and thus influencing cellular structure and function .

Cellular Effects

Phallacidin has significant effects on various types of cells and cellular processes. It influences cell function by binding and stabilizing F-actin, effectively preventing the depolymerization of actin fibers . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, cells treated with phalloidin exhibit changes in actin distribution and cell motility .

Molecular Mechanism

Phallacidin exerts its effects at the molecular level primarily through its binding interactions with F-actin. It binds specifically and tightly to F-actin, preventing its depolymerization . This binding can inhibit or activate enzymes, leading to changes in gene expression and influencing cellular function .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, phalloidin’s effects can change. For instance, once reconstituted in methanol, the stock solutions of phalloidin are stable for at least one year when stored frozen at ≤–20°C . It appears that phalloidin exhibits a small loss of activity when stored in aqueous solution at 2–6°C for over three weeks .

Metabolic Pathways

Phallacidin’s role in metabolic pathways is primarily related to its interaction with F-actin. By binding to F-actin, it can influence various cellular processes, including those involved in metabolism . Detailed information on the specific metabolic pathways that phallacidin is involved in, including any enzymes or cofactors it interacts with, is currently limited.

Transport and Distribution

Phallacidin’s transport and distribution within cells and tissues are closely tied to its interaction with F-actin. As it binds to F-actin, it can be transported to wherever F-actin is located within the cell . More detailed information on phallacidin’s transporters, binding proteins, and effects on localization or accumulation is currently limited.

Subcellular Localization

Phallacidin’s subcellular localization is primarily associated with F-actin. Given that F-actin is a component of the cell’s cytoskeleton, phallacidin can be found wherever F-actin is present within the cell . More detailed information on phallacidin’s subcellular localization and any effects on its activity or function is currently limited.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Phallacidin is typically isolated from the Amanita phalloides mushroom. The isolation process involves extracting the mushroom with methanol, followed by purification using chromatographic techniques . The synthetic preparation of phallacidin involves the formation of a bicyclic structure through the coupling of L-tryptophan and L-cysteine, forming a thioether bridge . This process requires precise control of reaction conditions, including pH and temperature, to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of phallacidin is not common due to its toxic nature and the complexity of its synthesis. small-scale production for research purposes involves the extraction and purification from Amanita phalloides mushrooms, followed by chemical synthesis to produce derivatives for specific applications .

Analyse Des Réactions Chimiques

Types of Reactions

Phallacidin undergoes several types of chemical reactions, including:

Oxidation: The thioether bridge in phallacidin can be oxidized to form sulfoxides and sulfones.

Substitution: The carboxyl group in phallacidin can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol or other reducing agents under mild conditions.

Substitution: Carboxyl group activation using carbodiimides followed by reaction with nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Restored thioether bridge.

Substitution: Various derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Phallacidin is similar to other phallotoxins, such as phalloidin, in its ability to bind and stabilize F-actin. phallacidin contains a carboxyl group that allows for coupling reactions, making it more versatile for chemical modifications . Other similar compounds include:

Phalloidin: Another phallotoxin with similar binding properties but lacks the carboxyl group.

α-Amanitin: A cyclic peptide toxin from Amanita mushrooms that inhibits RNA polymerase II.

β-Amanitin: Similar to α-amanitin but with slight structural differences.

Phallacidin’s unique carboxyl group makes it particularly useful for creating derivatives for specific research applications, distinguishing it from other phallotoxins .

Propriétés

Numéro CAS |

26645-35-2 |

|---|---|

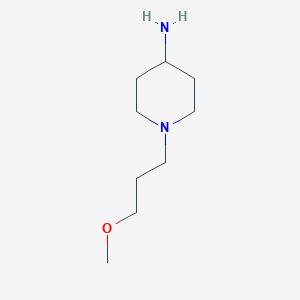

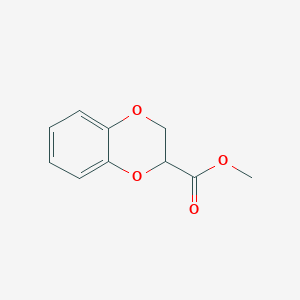

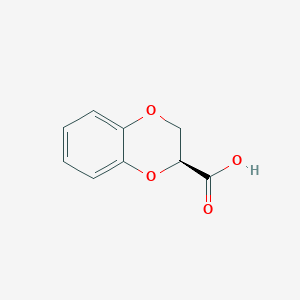

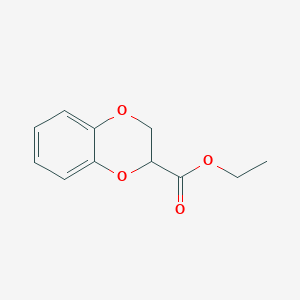

Formule moléculaire |

C37H50N8O13S |

Poids moléculaire |

846.9 g/mol |

Nom IUPAC |

(2S)-2-[(1S,14R,18S,20S,23S,28S,31S,34R)-28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57)/t16-,17-,21-,22-,23-,24-,25-,26+,27-,37?/m0/s1 |

Clé InChI |

KUBDTFZQCYLLGC-AASPPYRUSA-N |

SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

SMILES isomérique |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)(CO)O)C(C)C)[C@@H](C(=O)O)O |

SMILES canonique |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O |

Apparence |

A crystalline solid |

Key on ui other cas no. |

26645-35-2 |

Synonymes |

18,9-(Iminoethaniminoethaniminoethaniminomethano)-17H-pyrrolo[1’,2’:5,6][1,5,8,11]thiatriazacyclopentadecino[15,14-b]indole, cyclic peptide deriv. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phallacidin interact with F-actin?

A1: Phallacidin exhibits high affinity and specificity for F-actin, binding to the interface between F-actin subunits. [, , ] This binding stabilizes the filamentous structure of actin by preventing its depolymerization and inhibiting the ATP hydrolysis associated with actin filament turnover. [, , , ]

Q2: What are the downstream consequences of phallacidin binding to F-actin?

A2: By stabilizing F-actin, phallacidin effectively "freezes" the actin cytoskeleton, disrupting its dynamic nature. [, , ] This stabilization affects various cellular processes dependent on actin dynamics, including:

- Cell motility: Phallacidin inhibits cell migration and locomotion by preventing the dynamic rearrangement of actin filaments necessary for these processes. [, , ]

- Cytokinesis: The formation of the contractile ring during cytokinesis relies heavily on actin polymerization and depolymerization. Phallacidin disrupts this process, potentially leading to multinucleation or incomplete cell division. [, ]

- Phagocytosis: Phagocytosis, the process by which cells engulf external particles, requires rapid actin remodeling. Phallacidin can interfere with the formation of pseudopods and phagosomes, inhibiting phagocytosis. [, ]

- Signal transduction: Actin dynamics play a role in signal transduction pathways, and phallacidin-induced stabilization can disrupt these pathways, affecting cellular responses to external stimuli. [, ]

Q3: What is the molecular formula and weight of phallacidin?

A3: The molecular formula of phallacidin is C35H48N8O11S, and its molecular weight is 788.85 g/mol. []

Q4: Are there any notable spectroscopic characteristics of phallacidin?

A4: Phallacidin, similar to other toxins in its class like phalloidin and phalloin, displays a characteristic UV spectrum. [] While specific absorption maxima are not provided in the research, this shared spectroscopic feature suggests structural similarities among these toxins.

Q5: How is phallacidin typically used in research?

A5: Phallacidin itself is cell-impermeable. To study intracellular actin, researchers commonly use fluorescently labeled derivatives, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin. [, , , ] These fluorescent conjugates retain the ability to bind F-actin and enable visualization of actin structures using fluorescence microscopy.

Q6: Are there specific conditions that affect the performance of phallacidin or its derivatives?

A6: The performance of phallacidin and its derivatives can be influenced by several factors, including:

- Fixation method: The choice of fixative for preparing cells or tissues can impact the preservation of actin structures and subsequent staining with phallacidin probes. [, , ]

- Permeabilization: Effective permeabilization of cells is crucial for fluorescent phallacidin derivatives to access intracellular actin. [, , ]

- Concentration: Optimal staining requires appropriate phallacidin concentrations. Low concentrations may result in weak staining, while excessively high concentrations can lead to nonspecific binding and background fluorescence. [, ]

Q7: Does phallacidin exhibit any catalytic properties?

A7: No, phallacidin is not known to possess catalytic activity. Its primary mechanism involves binding and stabilizing F-actin, rather than catalyzing any chemical reaction. [, , ]

Q8: What is known about the structure-activity relationship (SAR) of phallacidin?

A8: The cyclic structure of phallacidin is essential for its binding to F-actin. [] Modifications to the peptide backbone or the side chains can significantly impact its affinity and specificity for F-actin. [, ]

Q9: Are there any known phallacidin analogs with altered properties?

A9: While the research provided does not delve into specific phallacidin analogs, it highlights that modifications to the peptide sequence can alter its properties. [, ] Researchers continue to explore synthetic analogs with improved cell permeability, enhanced fluorescence properties, or altered binding kinetics to refine its utility in studying actin dynamics.

Q10: What are the safety considerations when using phallacidin in research?

A10: Phallacidin is a toxin and should be handled with caution. While fluorescently labeled derivatives like NBD-phallacidin are commonly used, it's crucial to note that even at low concentrations, they can induce pharmacological responses similar to unlabeled phallacidin. [, , ] Appropriate laboratory safety procedures, including wearing gloves and working in a well-ventilated area, are essential when handling phallacidin and its derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R,R)-(-)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B103839.png)

![3-Azabicyclo[3.3.0]octane hydrochloride](/img/structure/B103870.png)